
4-Hydroxy-3,5-dimethylbenzoic acid
Overview
Description
4-Hydroxy-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is known for its off-white to light pink crystalline appearance and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-dimethylbenzoic acid can be synthesized through various methods. One common approach involves the methylation of 4-hydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, followed by acidification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 3,5-dimethylphenol. This process uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3,5-dimethylbenzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Polymer Chemistry
4-Hydroxy-3,5-dimethylbenzoic acid has been utilized in the synthesis of various polymers. Its structure allows for effective polymerization processes that yield materials with desirable properties.
Case Study: Polymerization to Polyphenylene Oxide (PPO)
Research indicates that HDMBA can be polymerized to produce PPO, a material known for its high thermal stability and electrical insulating properties. The process involves the use of biocatalysts to enhance the reaction efficiency and reduce environmental impact .
Property | Value |
---|---|
Thermal Stability | High |
Electrical Insulation | Excellent |
Biodegradability | Moderate |
Biocatalysis
The compound has shown promise in biocatalytic applications, particularly in enzyme-catalyzed reactions. It serves as a substrate for various enzymes, facilitating the production of complex organic compounds.
Case Study: Enzymatic Polymer Synthesis
In a study focusing on Candida Antarctica Lipase B (CALB), HDMBA was employed as a substrate for the synthesis of polycaprolactone (PCL). The results demonstrated that using HDMBA not only improved the yield but also enhanced the molecular weight of the resulting polymer .
Enzyme | Substrate | Product |
---|---|---|
CALB | This compound | Polycaprolactone (PCL) |
Pharmaceutical Industry
Due to its structural characteristics, HDMBA is explored for potential applications in drug formulation and development. Its ability to interact with biological systems makes it a candidate for further research into therapeutic agents.
Analytical Chemistry
The compound is also used as a reference material in analytical chemistry for calibrating instruments such as HPLC and LC-MS. Its high purity level ensures accurate measurements during experimental procedures .
Mechanism of Action
The mechanism of action of 4-hydroxy-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylbenzoic acid can be compared with other similar compounds, such as:
3,5-Dimethylbenzoic Acid: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
3,5-Dimethoxybenzoic Acid: Contains methoxy groups instead of hydroxyl and methyl groups, leading to variations in its chemical properties and uses.
2,4,6-Trimethylbenzoic Acid: Has three methyl groups on the benzene ring, which affects its steric and electronic properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields of research and industry.
Biological Activity
4-Hydroxy-3,5-dimethylbenzoic acid (HDMBA), also known as 3,5-dimethyl-4-hydroxybenzoic acid, is a benzoic acid derivative with significant biological activity. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 166.17 g/mol
- CAS Number : 4919-37-3
- Melting Point : 221.0°C to 226.0°C
- Solubility : Highly soluble in water (3.1 mg/ml) and organic solvents .
Antioxidant Properties
Research indicates that HDMBA exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress in various biological systems. A study demonstrated that HDMBA significantly decreased malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in liver tissues of rats subjected to oxidative stress .
Anti-inflammatory Effects
HDMBA has been shown to possess anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. A study reported that HDMBA inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products .
Case Studies
-
Oxidative Stress in Rats
- Objective : To evaluate the antioxidant effect of HDMBA.
- Method : Rats were administered HDMBA for two weeks, followed by induction of oxidative stress.
- Results : Significant reduction in MDA levels and increased antioxidant enzyme activity were observed.
- : HDMBA effectively mitigates oxidative stress in vivo.
-
Anti-inflammatory Mechanism
- Objective : To investigate the anti-inflammatory effects of HDMBA on LPS-stimulated macrophages.
- Method : Macrophages were treated with varying concentrations of HDMBA before LPS exposure.
- Results : Decreased levels of TNF-α and IL-6 were noted.
- : HDMBA may serve as a therapeutic agent for inflammatory conditions.
Table 1: Summary of Biological Activities
Pharmacokinetics
HDMBA exhibits favorable pharmacokinetic properties:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-dimethylbenzoic acid, and how can its purity be validated?
The synthesis of this compound typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For purity validation, high-performance liquid chromatography (HPLC) with UV detection is recommended due to its sensitivity to phenolic groups. Melting point determination (222–226°C) can corroborate crystallinity and purity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should confirm structural integrity, focusing on the hydroxyl (-OH) and methyl (-CH) proton environments .
Q. What analytical techniques are suitable for characterizing this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is effective for identifying fragmentation patterns. For example, key ions at m/z 198 (molecular ion), 183 (loss of CH), and 127 (cleavage of the carboxyl group) confirm the compound’s presence in plant extracts or microbial cultures . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances specificity in biological matrices, particularly for quantifying metabolic intermediates .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of aerosols. Store the compound at 2–8°C under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation . In case of spills, neutralize with non-reactive absorbents and dispose of waste following EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between Rhodococcus rhodochrous N75 and Pseudomonas sp. HH35?
In Rhodococcus rhodochrous N75, the compound is degraded to 2,6-dimethylhydroquinone via oxidative decarboxylation, while Pseudomonas sp. HH35 produces a cyclic tautomer of (3-methylmaleyl)acetone. These divergent pathways highlight species-specific enzymatic machinery, such as cytochrome P450 monooxygenases in Rhodococcus versus dioxygenases in Pseudomonas . Researchers should compare gene clusters (e.g., cat or lig operons) and employ C-labeled substrates to trace carbon flux.
Q. What experimental strategies resolve contradictions in reported degradation kinetics of this compound?
Discrepancies in half-life data (e.g., aerobic vs. anaerobic conditions) require controlled bioreactor studies with standardized parameters (pH 7.0, 30°C). Use isotopically labeled (C or H) analogs to track degradation products via scintillation counting or isotope-ratio mass spectrometry. Cross-validate results with mutant strains lacking key catabolic genes (e.g., ligB knockouts) .
Q. How can this compound serve as a precursor for synthesizing functionalized polymers?
The phenolic hydroxyl and carboxyl groups enable esterification or etherification reactions. For example, copolymerization with ethylene glycol via Steglich esterification yields polyesters with tunable thermal stability (T > 150°C). Optimize catalyst systems (e.g., DMAP/EDC) and monitor reaction progress using Fourier-transform infrared (FTIR) spectroscopy for ester bond formation (C=O stretch at 1720 cm) .
Q. What role does this compound play in environmental chemistry studies?
Its persistence in soil and water systems makes it a model compound for studying aromatic pollutant fate. Conduct microcosm experiments with C-stable isotope probing (SIP) to identify microbial degraders. Pair with metagenomic sequencing to link degradation activity to specific taxa (e.g., Sphingomonas spp.) .
Q. Methodological Considerations
Q. How to design a stability study for this compound under varying pH and temperature?
Prepare buffered solutions (pH 2–12) and incubate at 25–60°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products (e.g., quinones or dimers). Arrhenius plots can predict shelf-life under storage conditions .
Q. What computational tools predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron distribution at the hydroxyl and carboxyl sites, predicting regioselectivity in electrophilic substitutions. Molecular docking simulations (AutoDock Vina) assess binding affinity to enzymes like laccases for biocatalytic applications .
Properties
IUPAC Name |
4-hydroxy-3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHTTWQSSUZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197704 | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-37-3 | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4919-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4919-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-hydroxy-3,5-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-hydroxy-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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